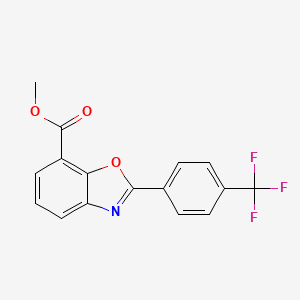

2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester

Description

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity characterized by multiple naming conventions and systematic identifiers. The Chemical Abstracts Service registry number for this compound is 729591-83-7, providing a unique identifier for scientific and commercial applications. The molecular formula C16H10F3NO3 represents the precise atomic composition, while the molecular weight of 321.25 g/mol establishes its size within the context of organic pharmaceutical intermediates.

Alternative nomenclature systems provide additional clarity regarding the compound's structure and substitution patterns. The systematic name follows International Union of Pure and Applied Chemistry conventions, emphasizing the precise positioning of functional groups and substituents. The compound is also known as methyl 2-(4-(trifluoromethyl)phenyl)benzo[d]oxazole-7-carboxylate, which highlights the ester functionality and the specific attachment points of the trifluoromethyl group. This nomenclature consistency across different chemical databases and literature sources demonstrates the compound's established position within the chemical literature.

The structural representation through Simplified Molecular Input Line Entry System notation provides computational accessibility for database searches and molecular modeling applications. The compound's classification as a benzoxazole derivative with ester and trifluoromethyl functionalities places it within a specific category of heterocyclic compounds that have gained significant attention in medicinal chemistry research. Quality specifications typically require purity levels of 95% or higher for research applications, indicating the importance of precise synthetic methods and purification protocols.

Table 1: Chemical Identity Parameters

Historical Context in Heterocyclic Chemistry

The development of benzoxazole chemistry represents a significant milestone in the evolution of heterocyclic organic chemistry, with roots extending back to fundamental discoveries in nitrogen-oxygen heterocycle synthesis. Benzoxazole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their diverse biological activities and structural versatility. The historical progression from simple benzoxazole structures to complex derivatives like this compound reflects the sophisticated understanding of structure-activity relationships that has developed over decades of research.

The incorporation of trifluoromethyl groups into heterocyclic frameworks gained prominence in pharmaceutical chemistry as researchers recognized the unique properties conferred by fluorine substitution. Trifluoromethyl groups enhance metabolic stability, alter lipophilicity profiles, and can significantly impact biological activity patterns. The specific positioning of the trifluoromethyl group on the phenyl ring attached to the benzoxazole core represents a strategic synthetic approach that combines the established pharmacological potential of benzoxazole derivatives with the advantageous properties of fluorinated organic compounds.

Historical surveys of benzoxazole derivatives reveal their widespread application across multiple therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory agents. The systematic exploration of substitution patterns on the benzoxazole core has led to the identification of numerous bioactive compounds, establishing clear precedents for the rational design of new derivatives. The emergence of compounds like this compound represents the culmination of this historical development, incorporating multiple design elements that have proven successful in previous research efforts.

The methodological advances in heterocyclic synthesis have facilitated the preparation of increasingly complex benzoxazole derivatives, enabling the exploration of previously inaccessible chemical space. Contemporary synthetic approaches often employ catalytic methods and sophisticated coupling reactions that allow for precise control over substitution patterns and stereochemistry. These technological advances have made compounds like this compound accessible for systematic investigation and potential development applications.

Structural Significance of Benzoxazole Core

The benzoxazole core structure represents a fundamentally important heterocyclic framework that combines the stability of aromatic systems with the reactivity potential of heteroatoms. Benzoxazole consists of a benzene ring fused to an oxazole ring, creating a bicyclic system with distinctive electronic properties and spatial arrangements. The molecular formula C7H5NO for the basic benzoxazole unit establishes the foundation for more complex derivatives, including the target compound with its additional substituents and functional groups.

The aromaticity of the benzoxazole system contributes significantly to its chemical stability while maintaining reactive sites that enable functionalization reactions. The presence of both nitrogen and oxygen heteroatoms within the ring system creates opportunities for hydrogen bonding interactions and coordination chemistry applications. These structural features are particularly relevant for biological activity, as they enable specific interactions with protein targets and other biomolecules through multiple binding modes.

Substitution patterns on the benzoxazole core dramatically influence both chemical reactivity and biological properties. The 2-position substitution, as observed in this compound, represents a common modification strategy that introduces aromatic substituents capable of π-π stacking interactions and hydrophobic contacts. The 7-position carboxylic acid methyl ester functionality provides additional opportunities for molecular recognition and potential hydrolysis to generate the corresponding carboxylic acid.

Table 2: Structural Features and Properties

The electronic properties of the benzoxazole system are particularly noteworthy, as the electron-withdrawing nature of the oxygen and nitrogen atoms creates a unique electronic environment that influences reactivity patterns. Electrophilic substitution reactions typically occur at specific positions, with the 2, 3, and 6 positions showing preferential reactivity depending on the specific reaction conditions and reagents employed. This regioselectivity is crucial for synthetic planning and enables the preparation of specifically substituted derivatives with desired properties.

The three-dimensional structure of benzoxazole derivatives like this compound contributes to their potential for molecular recognition events. The planar nature of the benzoxazole system combined with the pendant substituents creates a specific spatial arrangement that can complement binding sites in biological targets. The trifluoromethyl group adds both steric bulk and unique electronic properties that can enhance binding affinity and selectivity in appropriate molecular contexts.

Contemporary applications of benzoxazole derivatives span multiple areas of chemical research, including materials science, where their fluorescent properties make them valuable as optical brighteners and sensing agents. The compound this compound represents a sophisticated example of how classical heterocyclic frameworks can be modified with modern synthetic methods to create compounds with enhanced properties and expanded application potential.

Properties

IUPAC Name |

methyl 2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c1-22-15(21)11-3-2-4-12-13(11)23-14(20-12)9-5-7-10(8-6-9)16(17,18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMWQFOPYAHYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes

Mode of Action

It’s known that benzoxazole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its interaction with the target.

Biochemical Pathways

Benzoxazole derivatives have been associated with various biochemical pathways, depending on their specific targets

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of the compound. The benzoxazole ring could potentially enhance the compound’s absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Benzoxazole derivatives have been associated with various effects, such as anti-inflammatory, neuroprotective, and other pharmacological activities. The specific effects of this compound would depend on its targets and the biochemical pathways it influences.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. The trifluoromethyl group can enhance the compound’s stability under various conditions.

Biological Activity

2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester (CAS No: 729591-83-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a benzooxazole moiety, which has been associated with various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and relevant data.

- Molecular Formula : C16H10F3NO3

- Molecular Weight : 321.25820

- Purity : 95%+

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related benzooxazole derivative was shown to inhibit cell proliferation in various cancer cell lines, including glioma and breast cancer cells. The mechanism of action often involves the induction of apoptosis through multiple pathways such as the inhibition of AKT and mTOR signaling pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 5.4 | Induction of apoptosis |

| Breast Cancer | 3.2 | Inhibition of mTOR pathway |

| Hepatocellular Carcinoma | 4.1 | Activation of necroptosis |

Anti-inflammatory Activity

The anti-inflammatory potential of benzooxazole derivatives has also been explored. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Antimicrobial Activity

Studies have shown that certain derivatives possess antimicrobial properties against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and function, leading to cell death .

Case Studies

-

Case Study on Anticancer Efficacy :

In a study involving glioma cells, treatment with a benzooxazole derivative led to a significant reduction in cell viability (75% at 10 µM). Mechanistic studies revealed that this compound induced oxidative stress leading to apoptosis through caspase activation . -

Case Study on Anti-inflammatory Effects :

A controlled trial demonstrated that administration of a benzooxazole derivative significantly reduced levels of TNF-alpha and IL-6 in animal models of rheumatoid arthritis, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of benzooxazole derivatives indicate that modifications at the phenyl ring and the carboxylic acid moiety can significantly enhance biological activity. The presence of electron-withdrawing groups like trifluoromethyl has been correlated with increased potency against cancer cell lines .

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those containing trifluoromethyl groups, which are known to enhance bioavailability and metabolic stability. The trifluoromethyl group is a common motif in drug design due to its unique electronic properties, which can influence the pharmacokinetics of drug candidates .

Anticancer Research

Recent studies have indicated that derivatives of benzooxazole compounds exhibit anticancer properties. For instance, compounds similar to 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester have been investigated for their ability to inhibit tumor growth in various cancer cell lines . The incorporation of the trifluoromethyl group has shown promise in increasing the potency of these compounds against specific cancer targets.

Fluorescent Probes

The benzooxazole moiety is known for its fluorescent properties, making this compound useful as a fluorescent probe in biological imaging. The ability to selectively target certain cellular components allows for enhanced visualization of biological processes .

Polymer Chemistry

In polymer science, this compound can be utilized as a building block for the synthesis of functionalized polymers. Its unique chemical structure facilitates the development of materials with tailored properties, such as increased thermal stability and enhanced mechanical strength .

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its benzooxazole core, which differentiates it from other heterocyclic or ester-containing molecules. Below is a detailed comparison with compounds from the evidence:

Key Observations :

- Benzooxazole vs. Triazole/Dioxolane (): The triazole and dioxolane moieties in ’s compound confer distinct electronic and steric properties compared to the benzooxazole core.

- Methyl Ester Role : While methyl esters are common across all compounds (e.g., and ), their biological roles differ. In sulfonylurea herbicides (), the ester aids in membrane permeability, whereas in 8-O-acetylshanzhiside (), it modifies solubility for cosmetic formulations .

Physicochemical Properties and Stability

- Solubility : The benzooxazole core may reduce water solubility compared to the sugar-containing 8-O-acetylshanzhiside () but enhance stability relative to triazole derivatives () .

- Electron-Withdrawing Effects: The trifluoromethyl group in both the target compound and ’s derivative likely increases resistance to oxidative degradation, a feature less pronounced in the triazine-based herbicides () .

Research Findings and Implications

- Synthetic Feasibility: The target compound’s benzooxazole core can be synthesized via cyclization of o-aminophenol derivatives, analogous to methods for triazole compounds (as in ) .

- Biological Activity : While sulfonylureas () target plant acetolactate synthase, the benzooxazole-trifluoromethylphenyl structure may interact with mammalian enzymes (e.g., kinases or GPCRs), warranting further study .

- Industrial Relevance : The methyl ester group’s versatility, as seen in and , supports its use in drug delivery systems or prodrug designs for the target compound .

Preparation Methods

Cyclization and Functionalization Route

This route involves initial synthesis of a benzooxazole precursor, followed by substitution with the trifluoromethylphenyl group.

Multi-step Cross-coupling Approach

This method emphasizes the formation of the aromatic trifluoromethylphenyl group attached to the benzooxazole ring via palladium-catalyzed cross-coupling.

Direct Synthesis via Condensation and Cyclization

Some approaches involve direct condensation of suitable precursors, such as o-aminophenol derivatives with carboxylic acids or aldehydes, followed by cyclization.

Specific Research Findings and Data

Esterification Efficiency

Esterification of the carboxylic acid intermediate to form the methyl ester is typically achieved via methyl iodide in the presence of a base or via Fischer esterification:

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide methylation | CH₃I, K₂CO₃ | Room temperature | >85% | |

| Fischer esterification | Methanol, acid catalyst | Reflux | 70-80% |

Purification and Characterization

Purification techniques such as silica gel chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are employed to obtain high purity compounds. Characterization includes NMR, MS, and IR spectroscopy confirming structure and purity.

Data Table Summarizing Preparation Methods

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester?

The compound is typically synthesized via cyclocondensation of methyl 3-amino-4-hydroxybenzoate with a substituted aryl acid. For example, a reflux reaction with 4-trifluoromethylbenzoic acid in polyphosphoric acid (PPA) or under Dean-Stark conditions facilitates benzoxazole ring formation . Post-cyclization, esterification or transesterification steps may be employed to introduce the methyl ester group. Purity is ensured through recrystallization (e.g., using ethanol/water) and validated via HPLC or NMR .

Q. How is structural integrity confirmed post-synthesis?

Combined spectroscopic techniques are critical:

- NMR (¹H/¹³C): Verify aromatic proton environments (e.g., trifluoromethylphenyl protons at δ 7.6–8.2 ppm) and ester carbonyl signals (~δ 3.9 ppm for OCH₃) .

- FT-IR : Confirm benzoxazole C=N stretching (~1620 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 351.2) and fragmentation patterns .

Q. What solubility and stability parameters are essential for experimental handling?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Solubility profiles should be empirically determined using UV-Vis spectroscopy at λmax ≈ 270 nm .

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the ester moiety. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products (e.g., regioisomers or hydrolyzed esters)?

- Temperature Control : Lowering reaction temperatures (e.g., 80°C instead of reflux) reduces thermal degradation of the ester group. Use catalytic agents like p-TSA to accelerate cyclization without side reactions .

- By-Product Analysis : Employ LC-MS to identify impurities (e.g., hydrolyzed carboxylic acid derivatives). Adjust stoichiometry of aryl acid (1.2–1.5 equivalents) to suppress incomplete cyclization .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), highlighting electrophilic sites (e.g., C-2 of benzoxazole) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .

Q. How is the compound’s bioactivity evaluated in enzymatic or cellular assays?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values are calculated via dose-response curves .

- Cellular Uptake : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.